(4-Acetyl-3-methyl-piperazin-1-yl)-acetic acid
Description
(4-Acetyl-3-methyl-piperazin-1-yl)-acetic acid is a piperazine derivative featuring an acetyl group at the 4-position and a methyl group at the 3-position of the piperazine ring, with an acetic acid moiety attached to the nitrogen at position 1. Piperazine derivatives are widely studied due to their versatility in medicinal chemistry, serving as intermediates or active components in pharmaceuticals. This combination may influence solubility, metabolic stability, and biological interactions, making the compound valuable for drug design and biochemical applications .
Properties
IUPAC Name |
2-(4-acetyl-3-methylpiperazin-1-yl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O3/c1-7-5-10(6-9(13)14)3-4-11(7)8(2)12/h7H,3-6H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJONWHZLERQGDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C(=O)C)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Intermediate Synthesis
The core piperazine scaffold is typically derived from methyl piperazine or 1-(bis(4-chlorophenyl)methyl)piperazine . Acylation at the piperazine nitrogen is achieved using chloroacetyl chloride or acetic anhydride . For example, 1-(4-chlorophenyl)-4-methylpiperazine reacts with chloroacetyl chloride in dimethylformamide (DMF) under basic conditions to introduce the acetyl group.
Detailed Preparation Methods
Direct Acylation of Methylpiperazine
-
Methylpiperazine (0.04 mol) is dissolved in anhydrous DMF.
-
Potassium carbonate (0.06 mol) is added as a base.
-
Chloroacetyl chloride (0.06 mol) in DMF is introduced dropwise.
-
The mixture is refluxed at 80°C for 10 hours.
-
The product is extracted with ethyl acetate, dried, and purified via vacuum distillation.
Key Data :
This method is scalable but requires careful control of stoichiometry to avoid over-acylation.
Hydrolysis of Ester Precursors
-
(4-Methylpiperazinyl)ethyl acetate (22 g) is refluxed in water (500 mL) for 2 hours.
-
The mixture is evaporated to dryness.
-
The residue is triturated with diethyl ether/acetone (8:2) to yield the carboxylic acid.
Key Data :
This route avoids harsh acidic conditions, making it suitable for acid-sensitive intermediates.
Reductive Amination and Acylation
-
3-Methylpiperazine reacts with glyoxylic acid under reductive amination (NaBH3CN, Ti(OiPr)₄).
-
The intermediate is acetylated using acetic anhydride in toluene.
-
The product is crystallized from methanol/water.
Key Data :
This method achieves high stereochemical control, critical for pharmaceutical applications.
Comparative Analysis of Synthetic Routes
| Method | Yield | Purity | Complexity | Cost Efficiency |
|---|---|---|---|---|
| Direct Acylation | 75–78% | >99% | Moderate | High |
| Ester Hydrolysis | 90% | 95–98% | Low | Moderate |
| Reductive Amination | 70–85% | >99% | High | Low |
Trade-offs :
-
Direct acylation offers high purity but requires anhydrous conditions.
-
Ester hydrolysis is simple but may require additional purification.
-
Reductive amination ensures stereoselectivity but involves costly catalysts.
Analytical Validation and Characterization
Spectroscopic Confirmation
Chromatographic Purity
Industrial-Scale Considerations
Solvent Optimization
Catalytic Efficiency
-
Ti(OiPr)₄ improves reaction rates in reductive amination but requires post-reaction filtration.
-
Potassium carbonate is cost-effective for large-scale base-mediated reactions.
Challenges and Mitigation Strategies
| Challenge | Solution | Source |
|---|---|---|
| Over-acylation | Stepwise reagent addition | |
| Low crystallinity | Trituration with ether | |
| Stereochemical drift | Low-temperature control |
Emerging Methodologies
Chemical Reactions Analysis
Hydrolysis Reactions
The acetyl group on the piperazine ring undergoes hydrolysis under acidic or basic conditions, yielding 3-methylpiperazine and acetic acid derivatives. This reaction is critical for modifying the compound’s solubility or generating intermediates for further synthesis.
Example Reaction Pathway:
Key Conditions:
Condensation Reactions
The acetic acid moiety participates in condensation reactions with amines or alcohols to form amides or esters, respectively. These reactions are pivotal for generating derivatives with enhanced bioactivity.
Experimental Data:
| Reagent | Product | Conditions | Yield | Source |
|---|---|---|---|---|
| 4-aminophenylamine | Amide derivative | Reflux in MeOH/DMF | 88% | |
| Methanol | Methyl ester | Acid catalysis, reflux | 90% |
Nucleophilic Substitution
The nitrogen atoms in the piperazine ring act as nucleophiles, enabling reactions with electrophiles such as alkyl halides or acyl chlorides.
Case Study:
-
Reaction with chloroethanone forms 1-(4-acetyl-3-methyl-piperazin-1-yl)-2-chloro-ethanone, a precursor for kinase inhibitors.
Mechanism:
Metal Complexation
The compound forms coordination complexes with transition metals (e.g., Cu²⁺, Fe³⁺) via nitrogen and oxygen donor atoms, which are explored for catalytic or pharmaceutical applications.
Proposed Structure:
Acylation and Alkylation
The secondary amine in the piperazine ring undergoes acylation or alkylation to introduce functional groups.
Example from Patent Literature:
-
Reaction with acetic anhydride or methyl iodide under basic conditions (e.g., pyridine) modifies the piperazine ring’s substituents .
Pharmacologically Relevant Reactions
In drug development, this compound serves as a building block for kinase inhibitors and PARP1 antagonists.
Notable Derivatives:
| Derivative | Biological Target | IC₅₀/Activity | Source |
|---|---|---|---|
| Methyl ester analog | PARP1 | 18 μM (IC₅₀) | |
| 2-indolinone hybrid | CDK4/6 kinases | Sub-nanomolar potency |
Stability Under Thermal and Solvent Conditions
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) reveal stability up to 175°C, with decomposition observed at 314.6°C .
Key Data:
Scientific Research Applications
Medicinal Chemistry
(4-Acetyl-3-methyl-piperazin-1-yl)-acetic acid has been investigated for its potential as a drug candidate due to its ability to modulate various biological targets:
- Anticancer Activity : Research has shown that derivatives of piperazine, including this compound, exhibit significant efficacy against cancer cell lines. For instance, compounds similar to this compound have demonstrated IC50 values comparable to established drugs like Olaparib in inhibiting PARP1 activity in breast cancer cells .
- Antimicrobial Properties : The compound is also being studied for its antimicrobial effects, with preliminary results indicating potential activity against various pathogens.
Biological Studies
The mechanism of action for this compound often involves interaction with cellular enzymes and receptors:
- PARP Inhibition : The compound has been shown to inhibit the catalytic activity of PARP1, a key enzyme involved in DNA repair mechanisms. This inhibition leads to increased apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .
- Cell Viability Assays : Studies have utilized cell viability assays to assess the effectiveness of this compound in inducing cell death in various cancer cell lines, demonstrating its potential as a therapeutic agent .
Industrial Applications
In addition to its pharmaceutical potential, this compound can be utilized in the production of specialty chemicals and pharmaceuticals. Its unique structure allows it to serve as an intermediate in synthesizing more complex molecules used in drug formulations.
Case Studies
Several studies have explored the applications of this compound:
- Anticancer Research : A study demonstrated that derivatives of this compound significantly inhibited PARP1 activity in MCF-7 breast cancer cells, leading to increased apoptosis .
- Antimicrobial Testing : Preliminary investigations into the antimicrobial properties revealed promising results against specific bacterial strains, warranting further exploration into its efficacy and mechanism of action.
Mechanism of Action
The mechanism of action of (4-Acetyl-3-methyl-piperazin-1-yl)-acetic acid depends on its specific biological target. It may interact with enzymes, receptors, or other proteins, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Piperazine Ring
The biological and physicochemical properties of piperazine-acetic acid derivatives are highly dependent on substituents. Below is a comparative analysis of key analogs:
2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic Acid (CAS: 180576-05-0)
- Structure : Features a fluorenylmethyloxycarbonyl (Fmoc) protecting group at the 4-position.
- Properties : The bulky Fmoc group enhances hydrophobicity, making it suitable for solid-phase peptide synthesis (SPPS) as a temporary protecting group. Its UV activity aids in monitoring reactions.
- Applications : Primarily used as an intermediate in peptide synthesis .
2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)acetic Acid (CAS: 156478-71-6)
- Structure : Contains a tert-butoxycarbonyl (Boc) group at the 4-position.
- Properties : The Boc group is less hydrophobic than Fmoc and is acid-labile, enabling selective deprotection under mild acidic conditions.
- Applications : Common in medicinal chemistry for introducing piperazine moieties into drug candidates .
[4-(2-Hydroxyethyl)-piperazin-1-yl]-acetic Acid
- Structure : Substituted with a hydroxyethyl group at the 4-position.
- Properties : The hydroxyethyl group increases hydrophilicity and hydrogen-bonding capacity, improving water solubility.
- Applications : Used as a buffering agent in biochemical assays and as a building block for synthesizing hydrophilic drug candidates .
4-(4-Acetylpiperazin-1-yl)-3-iodobenzoic Acid (CAS: 1131614-95-3)
- Structure : Combines an acetylpiperazine group with a 3-iodobenzoic acid.
- The benzoic acid moiety enhances binding to proteins.
- Applications : Investigated in targeted therapy and imaging agents .
(4-Carbamoyl-piperazin-1-yl)-acetic Acid
Key Structural and Functional Differences
Biological Activity
(4-Acetyl-3-methyl-piperazin-1-yl)-acetic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article explores its biological activity, mechanisms of action, and relevant research findings.
The compound is characterized by a piperazine ring substituted with acetyl and methyl groups, which enhance its binding affinity to various biological targets. The mechanism of action involves interaction with enzymes or receptors, modulating their activity and leading to therapeutic effects. The specific molecular targets are still under investigation, but preliminary studies suggest involvement in pathways related to cancer cell proliferation and microbial resistance.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, demonstrating efficacy particularly against Gram-positive bacteria. For example, the compound's inhibitory concentrations (IC50) were found to be less than 100 nM against certain strains, indicating strong antimicrobial potential .
Anticancer Activity
In the realm of oncology, this compound has shown promise as an anticancer agent. Research has demonstrated its ability to inhibit the catalytic activity of poly (ADP-ribose) polymerase (PARP1), a key enzyme involved in DNA repair mechanisms in cancer cells. The IC50 value for this inhibition was reported at 18 μM, comparable to established PARP inhibitors like Olaparib . Furthermore, the compound increased levels of phosphorylated H2AX and activated caspases in breast cancer cell lines, suggesting it induces apoptosis through DNA damage pathways .
Study 1: Anticancer Efficacy
In a study evaluating the anticancer efficacy of various piperazine derivatives, this compound was highlighted for its significant activity against MCF-7 breast cancer cells. The study reported enhanced PARP1 cleavage and increased phosphorylation of H2AX, indicating effective induction of DNA damage and subsequent apoptosis .
Study 2: Antimicrobial Properties
Another investigation focused on the antimicrobial properties of this compound revealed its effectiveness against Enterococcus faecalis and Enterococcus faecium. The compound exhibited low minimum inhibitory concentrations (MIC), reinforcing its potential as a broad-spectrum antibacterial agent .
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared with similar compounds:
| Compound Name | Antimicrobial Activity | Anticancer Activity | IC50 Value (µM) |
|---|---|---|---|
| This compound | Significant | Moderate | 18 |
| (4-Acetyl-piperazin-1-yl)-acetic acid | Moderate | Low | Not specified |
| (4-Methyl-piperazin-1-yl)-acetic acid | Low | Low | Not specified |
This table illustrates that while this compound shows significant biological activity compared to its analogs, further research is needed to fully understand the implications of these activities.
Q & A
Basic Research Question
- Purity Analysis : High-performance liquid chromatography (HPLC) with UV detection (λ = 210–254 nm) is preferred, using a C18 column and acetonitrile/water mobile phase .
- Structural Confirmation : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to resolve methyl, acetyl, and acetic acid moieties. Mass spectrometry (ESI-MS) provides molecular weight validation .
- Crystallinity Assessment : Powder X-ray diffraction (PXRD) to confirm crystalline phase homogeneity .
How can X-ray crystallography be utilized to determine the molecular conformation and hydrogen bonding patterns of this compound?
Advanced Research Question
- Single-Crystal Growth : Recrystallize the compound from a mixed solvent system (e.g., ethanol/water) to obtain high-quality crystals .
- Data Collection : Use Cu-Kα radiation (λ = 1.5418 Å) to resolve bond lengths and angles. Refinement software (e.g., SHELXL) models hydrogen bonding networks, particularly between the acetic acid carboxyl group and adjacent molecules .
- Key Insights : The acetyl group’s orientation and intramolecular interactions (e.g., C=O⋯H-N) influence packing efficiency and solubility .
What experimental strategies can resolve discrepancies in observed vs. calculated yields during synthesis?
Advanced Research Question
- Troubleshooting :
- Error Analysis : Quantify losses via mass balance; use internal standards (e.g., deuterated analogs) in NMR to trace unreacted intermediates .
How does the introduction of acetyl and methyl groups on the piperazine ring influence the compound’s solubility and reactivity?
Advanced Research Question
- Solubility : The methyl group enhances lipophilicity, reducing aqueous solubility, while the acetic acid moiety improves solubility in polar solvents (e.g., DMSO/water mixtures). Compare with unsubstituted piperazine derivatives using shake-flask solubility tests .
- Reactivity : The acetyl group electron-withdrawing effect stabilizes the piperazine ring, reducing susceptibility to oxidation. Reactivity in nucleophilic substitutions can be assessed via Hammett plots .
What are the recommended storage conditions to ensure the stability of this compound?
Basic Research Question
- Storage : Keep in airtight, light-resistant containers under inert gas (argon). Store at –20°C for long-term stability .
- Handling : Avoid moisture (hygroscopic acetic acid group) and heat (>40°C), which may degrade the acetyl moiety .
What in vitro assays are appropriate for evaluating the bioactivity of this compound against target enzymes or receptors?
Advanced Research Question
- Enzyme Inhibition : Use fluorescence-based assays (e.g., tryptophan quenching) to study binding to serine proteases or kinases. Include positive controls (e.g., staurosporine for kinases) .
- Receptor Binding : Radioligand displacement assays (e.g., ³H-labeled antagonists for GPCRs) to measure affinity (Kd). Validate with cell-based cAMP or calcium flux assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
